molecular formula C24H30N2O7S2 B11526326 Diethyl 3-methyl-5-({[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11526326
M. Wt: 522.6 g/mol
InChI Key: YEYPPNLGMHWRRL-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its intricate structure, which includes multiple functional groups such as ethyl, methyl, piperidine, sulfonyl, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur. This forms the thiophene ring, which can then be further functionalized through various reactions.

The introduction of the piperidine-1-sulfonyl group can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with a piperidine derivative. The benzamido group is typically introduced through an amide coupling reaction, using a suitable benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of catalysts and optimized reaction conditions can further enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s functional groups may interact with biological molecules, making it a potential candidate for drug development or biochemical studies.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core and carboxylate functional groups but may lack the additional complexity of the piperidine-1-sulfonyl and benzamido groups.

    Piperidine-sulfonyl derivatives: These compounds contain the piperidine-1-sulfonyl group but may have different core structures.

    Benzamido derivatives: These compounds feature the benzamido group but may not include the thiophene core or other functional groups present in the target compound.

Uniqueness

2,4-DIETHYL 3-METHYL-5-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the thiophene core and the piperidine-1-sulfonyl and benzamido groups makes it a versatile compound with a wide range of possible uses in scientific research and industry.

Properties

Molecular Formula

C24H30N2O7S2

Molecular Weight

522.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H30N2O7S2/c1-5-32-23(28)19-16(4)20(24(29)33-6-2)34-22(19)25-21(27)17-11-10-15(3)18(14-17)35(30,31)26-12-8-7-9-13-26/h10-11,14H,5-9,12-13H2,1-4H3,(H,25,27)

InChI Key

YEYPPNLGMHWRRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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